molecular formula C14H24BNO4S B13992170 1-(Cyclopropylsulfonyl)-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

1-(Cyclopropylsulfonyl)-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13992170
M. Wt: 313.2 g/mol
InChI Key: XZGIZLQEKJCEOG-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features both borate and sulfonamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylsulfonyl)-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves nucleophilic and amidation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylsulfonyl)-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

1-(Cyclopropylsulfonyl)-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Cyclopropylsulfonyl)-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The borate group can form reversible covalent bonds with diols, while the sulfonamide group can interact with various biological molecules. These interactions can modulate the activity of enzymes or alter cellular pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C14H24BNO4S

Molecular Weight

313.2 g/mol

IUPAC Name

1-cyclopropylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C14H24BNO4S/c1-13(2)14(3,4)20-15(19-13)11-7-9-16(10-8-11)21(17,18)12-5-6-12/h7,12H,5-6,8-10H2,1-4H3

InChI Key

XZGIZLQEKJCEOG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)S(=O)(=O)C3CC3

Origin of Product

United States

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